N1,5-Dimethyl-4-nitro-1,2-benzenediamine
Description
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-N,4-dimethyl-5-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,9H2,1-2H3 |
InChI Key |
UYOLANRVJWPGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)NC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for Substituted Phenylenediamines
Phenylenediamines with various substituents are typically synthesized by:
- Starting from appropriately substituted nitrobenzenes or halogenated nitrobenzenes.
- Performing nucleophilic aromatic substitution, reduction, and alkylation reactions.
- Using selective nitration or methylation to install substituents at desired positions.
- Employing purification and salification steps to isolate the target compound.
These strategies are adapted depending on the substituents and their positions on the benzene ring.
Specific Preparation Methods for N1,5-Dimethyl-4-nitro-1,2-benzenediamine
Starting Materials and Key Reactions
The synthesis focuses on obtaining the 1,2-diamine functionality with methyl groups at positions 1 and 5 and a nitro group at position 4. Common approaches involve:
- Starting from 4-nitro-1,2-dimethylbenzene derivatives.
- Introducing amino groups by reduction of nitro groups or via nucleophilic substitution.
- Selective nitration or methylation to achieve substitution pattern.
Literature and Patent-Based Preparation Approaches
While direct preparation methods for this compound are limited in the literature, related compounds such as N,N-diethyl-1,4-phenylenediamine and other substituted phenylenediamines provide useful synthetic insights.
Example: Preparation of N,N-diethyl-1,4-phenylenediamine Hydrochloride (Patent CN102030659A)
This patent describes a multi-step preparation involving:
| Step | Reaction Type | Conditions | Details |
|---|---|---|---|
| 1 | Nitrosation | Mix diethyl aniline, water, and concentrated HCl at 0–10 °C; add sodium nitrite solution; react 2.5–3 h | Forms nitroso intermediate |
| 2 | Reduction | Add zinc powder, concentrated HCl, water; react at 15–20 °C for 1.5–2.5 h | Reduces nitroso to amine |
| 3 | Purification | Adjust pH to 14 with NaOH; extract organic phase; vacuum distillation at 115–116 °C under 5 mmHg | Isolates pure diamine |
| 4 | Salification | Dissolve diamine in dry benzene; bubble dry HCl gas; precipitate and dry | Forms hydrochloride salt |
This method emphasizes controlled temperature, stoichiometry, and purification to obtain high purity diamine derivatives.
Adaptation for this compound
- The nitrosation/reduction sequence can be adapted to introduce amino groups at the 1,2-positions.
- Methyl substituents at 1 and 5 positions require starting materials such as 1,5-dimethyl-2-nitrobenzene or selective methylation of 4-nitro-1,2-benzenediamine.
- Nitro group at position 4 can be introduced by selective nitration of the methylated phenylenediamine or via substitution on a nitro-substituted precursor.
Alternative Synthetic Routes from Literature
- Reductive Alkylation: Reductive alkylation of nitro-substituted anilines can yield substituted phenylenediamines. For example, reductive amination of 1-chloro-4-nitrobenzene with methylated amines under reflux conditions leads to substituted nitroanilines.
- Condensation and Cyclization: The synthesis of benzimidazole derivatives from substituted o-phenylenediamines via condensation with aldehydes or nitriles is well documented. These methods start from ortho-diamines with desired substituents and can be reversed to prepare substituted diamines.
- Catalytic Reduction: Use of metal catalysts (e.g., iron-sulfur, cobalt-pincer complexes) for selective reduction of nitro groups to amines under mild conditions has been reported, enabling preparation of substituted phenylenediamines.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitrosation-Reduction (Patent CN102030659A) | Diethyl aniline derivatives | NaNO2, HCl, Zn powder | 0-20 °C, 1.5-3 h | High purity, scalable | Specific to diethyl substitution; adaptation needed for methyl groups |
| Reductive Alkylation | 1-chloro-4-nitrobenzene + methyl amines | Reflux, solvents | Reflux 4 h | Straightforward, moderate yields | Requires halogenated precursors |
| Catalytic Reduction | Substituted nitrobenzenes | Fe/S catalyst, Co-pincer complexes | 120-150 °C, solvent-free or mild solvents | Ecofriendly, selective | Requires catalyst availability and optimization |
| Condensation with Aldehydes/Nitriles | Substituted o-phenylenediamines | Aldehydes, nitriles, catalysts | 80-150 °C, various solvents | Versatile, yields benzimidazole derivatives | Indirect route; requires further steps for diamine |
Research Findings and Considerations
- The direct nitration of 1,5-dimethyl-1,2-benzenediamine to introduce a nitro group at position 4 may be challenging due to directing effects of amino and methyl groups; regioselectivity must be controlled.
- Protection of amino groups (e.g., as acetamides) during nitration can improve selectivity.
- Reduction of nitro groups to amino groups can be performed using zinc/HCl, catalytic hydrogenation, or metal catalysts under controlled conditions.
- Purification steps such as pH adjustment, extraction, and recrystallization are critical to isolate the desired diamine with high purity.
- Salification (e.g., formation of hydrochloride salts) enhances compound stability and handling.
Chemical Reactions Analysis
Types of Reactions
N1,5-Dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: N1,5-Dimethyl-1,2-benzenediamine.
Oxidation: N1,5-Dimethyl-4-nitroso-1,2-benzenediamine.
Substitution: Various substituted benzenediamine derivatives depending on the substituent introduced.
Scientific Research Applications
N1,5-Dimethyl-4-nitro-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N1,5-Dimethyl-4-nitro-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a valuable tool for studying oxidative stress and related cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares N1,5-Dimethyl-4-nitro-1,2-benzenediamine with key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
